

HPLC-UV method development for Cephapirin quantification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cephapirin	
Cat. No.:	B15559855	Get Quote

An HPLC-UV method provides a reliable and accessible approach for the quantification of **Cephapirin**, a first-generation cephalosporin antibiotic.[1] This application note details a validated method suitable for routine quality control and analysis in research and drug development settings.

Principle

This method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection to separate and quantify **Cephapirin**. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acidic aqueous solution and an organic modifier. The acidic mobile phase ensures the consistent protonation of **Cephapirin** for reproducible retention. Quantification is performed by measuring the absorbance of the analyte at a specific UV wavelength as it elutes from the column. The method is validated according to the International Council for Harmonisation (ICH) guidelines.

Materials and Reagents

- **Cephapirin** reference standard (Sigma-Aldrich or equivalent)
- Acetonitrile (HPLC grade)
- Formic acid (AR grade)



- Ultrapure water (18.2 MΩ·cm)
- Methanol (HPLC grade)
- 0.45 μm membrane filters (Nylon or PVDF)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector.

Parameter	Condition
HPLC System	Agilent 1200 series or equivalent with quaternary pump, autosampler, column oven, and UV-Vis detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	0.1% Formic Acid in Water : Acetonitrile (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
Detection Wavelength	265 nm
Run Time	10 minutes

Experimental Protocols Standard Solution Preparation

- Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Cephapirin reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with ultrapure water.
 This solution should be stored at 4°C.[3]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to



100 μg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from a hypothetical powder for injection)

- Accurately weigh an amount of the powder for injection equivalent to 25 mg of Cephapirin and transfer to a 25 mL volumetric flask.
- Add approximately 15 mL of ultrapure water and sonicate for 15 minutes to ensure complete dissolution.
- Dilute to volume with ultrapure water and mix thoroughly.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial.
- Perform a final dilution with the mobile phase to bring the theoretical concentration into the midrange of the calibration curve (e.g., 50 µg/mL).

Method Validation Protocol

The developed method was validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH guidelines.[4]

- Linearity: Analyze the working standard solutions (1, 5, 10, 25, 50, 75, and 100 μg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration and determine the correlation coefficient (r²).
- Accuracy: Perform a recovery study by spiking a placebo sample with the Cephapirin API at three concentration levels (80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.
- Precision:
 - Intra-day Precision (Repeatability): Analyze six replicates of a standard solution at 100% of the target concentration (50 μg/mL) on the same day.
 - Inter-day Precision (Intermediate Precision): Repeat the analysis on two different days
 with a different analyst or instrument. Calculate the Relative Standard Deviation (%RSD)



for the results.

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = $3.3 * (\sigma/S)$ and LOQ = $10 * (\sigma/S)$, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[5]
- Robustness: Evaluate the method's robustness by introducing small, deliberate variations to the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±5 nm).[4] The system suitability parameters are monitored for any significant changes.

Workflow Diagram



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Caption: Experimental workflow for HPLC-UV quantification of **Cephapirin**.

Results and Data

The following tables summarize the data obtained during method validation.

Table 1: Linearity and Range



Concentration (µg/mL)	Mean Peak Area (n=3)
1	18540
5	93210
10	187500
25	469100
50	935500
75	1402100
100	1870500
Regression Equation	y = 18695x + 1250
Correlation Coefficient (r²)	0.9998
Linearity Range	1 - 100 μg/mL

Table 2: Accuracy (Recovery)

Spiked Level	Amount Added (μg/mL)	Amount Found (μg/mL)	% Recovery	Mean % Recovery
80%	40	39.8	99.5	99.7
100%	50	50.2	100.4	_
120%	60	59.5	99.2	

Table 3: Method Precision

Precision Type	n	Mean Concentration % RSD Found (μg/mL)	
Intra-day	6	50.15	0.85%
Inter-day	6	49.88	1.12%



Table 4: LOD and LOQ

Parameter	Result (μg/mL)
Limit of Detection (LOD)	0.25
Limit of Quantitation (LOQ)	0.80

Table 5: Robustness

Parameter Varied	Modification	Retention Time (min)	Tailing Factor	%RSD of Peak Area
Flow Rate	0.9 mL/min	6.1	1.18	1.3%
1.1 mL/min	4.9	1.15	1.1%	
Mobile Phase	Acetonitrile ±2%	5.3 - 5.5	1.16 - 1.19	0.9%
Wavelength	260 nm	5.4	1.17	-
270 nm	5.4	1.17	-	

Conclusion

The developed RP-HPLC-UV method for the quantification of **Cephapirin** is simple, accurate, precise, and robust. The validation results confirm its suitability for routine analysis in quality control laboratories. The method demonstrates excellent linearity over a wide concentration range and is specific for the determination of **Cephapirin** in the presence of excipients.

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